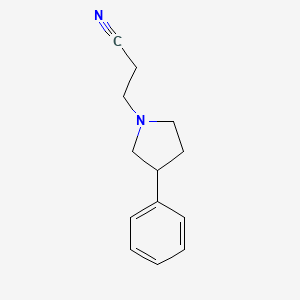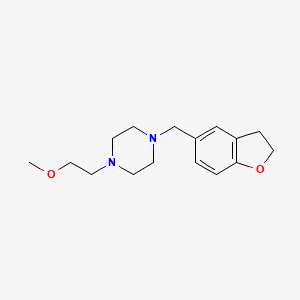![molecular formula C14H20N2O B7544970 [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)
[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone, also known as MPDM, is a chemical compound that has gained significant attention in scientific research due to its potential as a psychostimulant drug. MPDM is a synthetic compound that belongs to the family of cathinones, which are known for their stimulant effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission and stimulation of the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which are typical of stimulant drugs. It also increases locomotor activity and induces hyperactivity in animal models. Additionally, this compound has been shown to enhance cognitive function and memory retention in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. It has also been extensively studied in animal models, providing a wealth of data on its effects and mechanism of action. However, this compound has some limitations as a research tool. Its potential as a psychostimulant drug makes it difficult to separate the effects of the drug from those of the underlying psychiatric disorder. Additionally, the ethical concerns associated with the use of psychostimulant drugs in research may limit its application.
Direcciones Futuras
There are several future directions for research on [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone. One area of research is the development of more potent and selective analogs of this compound that may have greater therapeutic potential. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Finally, research on the potential use of this compound as a treatment for psychiatric disorders such as ADHD and depression is an important direction for future research.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential as a psychostimulant drug. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable research tool in the study of psychiatric disorders and the development of novel treatments.
Métodos De Síntesis
The synthesis of [4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone involves the reaction of 4-chloroacetophenone with 4-(dimethylamino) benzaldehyde in the presence of sodium hydroxide and methanol. The resulting product is then treated with pyrrolidine and acetic anhydride to yield this compound. The synthesis method has been described in detail in various research papers.
Aplicaciones Científicas De Investigación
[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone has been primarily studied for its potential as a psychostimulant drug. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, motivation, and attention. This compound has also been shown to enhance cognitive function and memory retention in animal models. These findings suggest that this compound may have potential as a treatment for various psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Propiedades
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15(2)11-12-5-7-13(8-6-12)14(17)16-9-3-4-10-16/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEPFUZEYGOKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
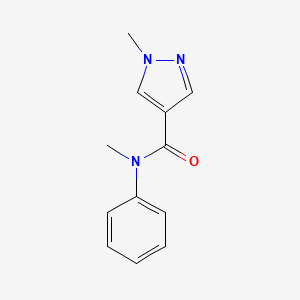
![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
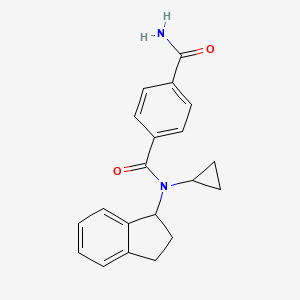
![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)
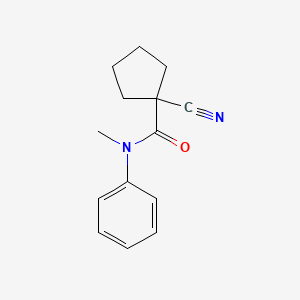
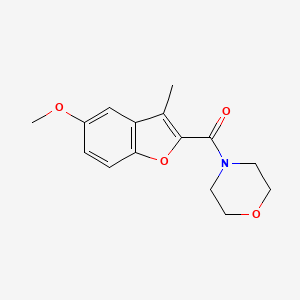

![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)
